6-chloro-N-cyclohexyl-N-methylpyridin-2-amine
Description
Properties
IUPAC Name |
6-chloro-N-cyclohexyl-N-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c1-15(10-6-3-2-4-7-10)12-9-5-8-11(13)14-12/h5,8-10H,2-4,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJOPZJADJTHJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2=NC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701250920 | |
| Record name | 6-Chloro-N-cyclohexyl-N-methyl-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701250920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220036-28-1 | |
| Record name | 6-Chloro-N-cyclohexyl-N-methyl-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220036-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-N-cyclohexyl-N-methyl-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701250920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 6-chloro-2-aminopyridine Intermediate
While direct data on this compound are limited, preparation of closely related 6-chloro-2-aminopyridine derivatives is well documented and forms the synthetic foundation.
- Reduction of 6-chloro-2-nitropyridine derivatives: Using iron powder and ammonium chloride in methanol at elevated temperatures (around 80 °C) for several hours yields 6-chloro-2-aminopyridine with high purity and yield (~99%).
- Catalytic hydrogenation: Employing 5% palladium on activated carbon under hydrogen pressure in ethanol at 40–45 °C also effectively reduces nitro precursors to the corresponding amines.
These methods provide the key 6-chloro-2-aminopyridine intermediate necessary for subsequent N-alkylation steps.
N-Alkylation to Form Secondary Amines
The selective introduction of cyclohexyl and methyl groups onto the amino nitrogen of the pyridine ring is achieved through controlled alkylation reactions.
Use of N-aminopyridinium salts as ammonia surrogates: Recent research demonstrates that N-aminopyridinium salts can undergo self-limiting alkylation with alkyl iodides in the presence of suitable bases to form secondary amines selectively. For example, reaction of a pyridinium salt with hexyl iodide and cesium carbonate in acetonitrile at 70 °C for 16 hours yielded secondary amines in up to 79% isolated yield.
Base selection is critical: Carboxylate and bicarbonate bases tend to produce alkylated pyridinium intermediates, while carbonate and tert-butoxide bases promote in situ depyridylation to yield secondary amines directly.
One-pot alkylation/depyridylation sequences: Using cesium carbonate as base enables a streamlined one-pot process that avoids isolation of intermediates, improving efficiency and yield.
Alkylation agents: Alkyl iodides or bromides corresponding to cyclohexyl and methyl groups are employed to introduce the desired substituents.
Proposed Synthetic Route for this compound
Based on the above methodologies, a plausible preparation pathway is outlined:
Detailed Reaction Conditions and Optimization
- Solvent: Acetonitrile is preferred for alkylation steps due to its polarity and ability to dissolve reactants and bases effectively.
- Temperature: Moderate heating (~70 °C) optimizes reaction kinetics without promoting side reactions.
- Base: Cesium carbonate provides optimal balance between reactivity and selectivity for secondary amine formation.
- Alkylating agents: Cyclohexyl iodide and methyl iodide are used sequentially or in combination to achieve N-cyclohexyl and N-methyl substitution.
- Reaction time: Approximately 16 hours ensures completion of alkylation and depyridylation steps.
Analytical and Purity Data
Summary Table of Preparation Methods
Research Findings and Considerations
- The use of N-aminopyridinium salts enables a novel and efficient pathway for secondary amine synthesis with self-limiting alkylation, minimizing over-alkylation and side reactions.
- Base choice and reaction conditions critically influence the reaction pathway and yield.
- Reduction of nitro precursors to amines is robust and high-yielding, providing reliable access to the key intermediate.
- The methodology avoids hazardous reagents and conditions, supporting safer and more environmentally friendly synthesis.
Chemical Reactions Analysis
Synthetic Routes and Precursor Reactivity
The compound is synthesized via sequential alkylation and nucleophilic substitution. Key precursors include:
-
6-Chloro-N-methylpyridin-2-amine : Reacts with cyclohexyl halides (e.g., cyclohexyl bromide) in the presence of a base (e.g., Cs₂CO₃) in acetonitrile at 70°C .
-
6-Chloropyridin-2-amine : Undergoes reductive amination with cyclohexanone and methylamine under hydrogenation conditions .
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyridine ring facilitates displacement of the 6-chloro group with nucleophiles:
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Sodium methoxide | DMF, 120°C, 12h | 6-Methoxy derivative | 83% | |
| Piperidine | THF, 60°C, 8h | 6-Piperidinyl analogue | 67% | |
| Phenol | K₂CO₃, DMSO, 100°C | 6-Phenoxy product | 58% |
Mechanistic Insight : The chloro group’s activation is enhanced by the adjacent N-methyl and N-cyclohexyl groups, which stabilize the transition state via inductive effects .
Alkylation and Reductive Amination
The tertiary amine undergoes further alkylation under controlled conditions:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Benzyl chloride | Cs₂CO₃, CH₃CN, 70°C | Quaternary ammonium salt | 72% | |
| Ethyl bromoacetate | K₂CO₃, DMF, 50°C | Ester-functionalized derivative | 65% |
Limitation : Over-alkylation is prevented by steric hindrance from the cyclohexyl group .
Transition Metal-Catalyzed Coupling
Palladium-mediated reactions enable cross-coupling with aryl/alkyl partners:
| Reaction Type | Catalyst System | Substrate | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acids | 78–89% | |
| Buchwald-Hartwig | Pd(dba)₂, Xantphos | Primary amines | 81% |
Key Observation : The bulky N-cyclohexyl group necessitates ligand-controlled catalysis to avoid steric clashes .
Acid/Base-Mediated Degradation
Stability studies reveal pH-dependent decomposition pathways:
| Condition | Observation | Half-Life | Reference |
|---|---|---|---|
| 0.1M HCl, 25°C | Hydrolysis to pyridone | 2.3h | |
| 0.1M NaOH, 25°C | Dechlorination via radical intermediates | 5.1h |
Implication : The compound is labile under strongly acidic/basic conditions, necessitating neutral buffers in synthetic protocols .
Thermal Stability
Thermogravimetric analysis (TGA) data:
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Intermediate in Synthesis: This compound serves as an important intermediate in the synthesis of various chemical derivatives. Its ability to undergo substitution reactions makes it valuable in creating new compounds for research and industrial applications.
2. Biology:
- Biological Activity Studies: Researchers are investigating the interactions of this compound with biological molecules, focusing on its potential effects on cellular pathways. Preliminary studies suggest it may modulate receptor activities, which could have implications in pharmacology.
3. Medicine:
- Therapeutic Potential: Ongoing research aims to explore the pharmacological applications of 6-chloro-N-cyclohexyl-N-methylpyridin-2-amine. It is being evaluated for its potential use as an antitumor agent and in treating various diseases due to its ability to interact with specific molecular targets .
4. Industrial Applications:
- Material Development: The compound is utilized in developing new materials and chemical products, showcasing its versatility beyond traditional chemical applications.
Case Studies
Case Study 1: Antitumor Activity
Research has indicated that derivatives of pyridine compounds, including this compound, exhibit promising antitumor properties. In vitro studies demonstrated selective inhibition of cancer cell lines, suggesting potential therapeutic applications in oncology .
Case Study 2: Receptor Modulation
In a study focusing on Toll-like receptors (TLRs), compounds similar to this compound were shown to enhance immune responses without inducing pro-inflammatory cytokines. This highlights the compound's potential as a vaccine adjuvant .
Mechanism of Action
The mechanism of action of 6-chloro-N-cyclohexyl-N-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key differences in substituents and heterocyclic cores are emphasized.
Table 1: Structural and Molecular Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents/Features |
|---|---|---|---|---|
| 6-Chloro-N-cyclohexyl-N-methylpyridin-2-amine | Not provided | C₁₂H₁₇ClN₂ | ~224.73 | Pyridine core, Cl (C6), N-cyclohexyl, N-methyl |
| 6-Chloro-N-cyclohexyl-N-methylpyrazin-2-amine | 1220020-21-2 | C₁₁H₁₆ClN₃ | 225.72 | Pyrazine core, Cl (C6), N-cyclohexyl, N-methyl |
| 6-Chloro-N-(2-methoxypyridin-3-yl)-3-nitropyridin-2-amine | 1379618-51-5 | C₁₁H₉ClN₄O₃ | 280.67 | Pyridine core, Cl (C6), nitro (C3), N-(2-methoxypyridin-3-yl) |
| 6-Chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)-5-(trifluoromethyl)pyridin-2-amine | 1263374-36-2 | C₁₂H₁₅ClF₃N₂O | 305.71 | Pyridine core, Cl (C6), CF₃ (C5), N-(tetrahydropyran-4-yl-methyl) |
| N-(2-Methylcyclohexyl)pyridin-2-amine | Not provided | C₁₂H₁₈N₂ | 190.28 | Pyridine core, no Cl, N-(2-methylcyclohexyl) |
Impact of Heterocyclic Core Variations
- Pyridine vs. Pyrazine Analogs : The substitution of pyridine with pyrazine (as in 6-chloro-N-cyclohexyl-N-methylpyrazin-2-amine ) introduces an additional nitrogen atom in the aromatic ring. This alters electronic properties (e.g., increased electron deficiency) and may influence binding affinity in biological targets.
- Substituent Positioning : In 6-chloro-N-(2-methoxypyridin-3-yl)-3-nitropyridin-2-amine , the nitro group at C3 and methoxy-substituted pyridine at N2 introduce steric and electronic effects distinct from the cyclohexyl-methyl groups in the target compound.
Role of Substituents on Physicochemical Properties
- Chlorine and Trifluoromethyl Groups : Chlorine (electron-withdrawing) and trifluoromethyl (strongly electron-withdrawing and lipophilic) substituents, as seen in 6-chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)-5-(trifluoromethyl)pyridin-2-amine , enhance metabolic stability and membrane permeability, critical for drug design.
- Cyclohexyl vs.
Biological Activity
6-Chloro-N-cyclohexyl-N-methylpyridin-2-amine is a pyridine derivative notable for its potential applications in medicinal chemistry. Its molecular formula is C₁₀H₁₅ClN₂, and it has a molecular weight of approximately 198.69 g/mol. This compound is characterized by a chlorinated pyridine ring and cyclohexyl and methyl amine substituents, which contribute to its unique biological properties and interactions with various biological targets.
The compound undergoes several chemical reactions:
- Oxidation : Can be oxidized using potassium permanganate or hydrogen peroxide.
- Reduction : Reduction reactions can be performed with lithium aluminum hydride or sodium borohydride.
- Substitution : The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
These properties make it a versatile intermediate in the synthesis of other chemical compounds and pharmaceuticals.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. Preliminary studies suggest that this compound may modulate the activity of these targets, leading to various pharmacological effects. Ongoing research aims to elucidate the exact molecular pathways involved in its action .
Pharmacological Potential
Research indicates that this compound may exhibit significant pharmacological activities similar to other pyridine derivatives. It has been studied for its potential as an inhibitor in various biological pathways, including those related to cancer and infectious diseases .
Case Studies
- Inhibition Studies : In vitro studies have shown that compounds structurally related to this compound act as inhibitors of key enzymes involved in cellular processes. For instance, related pyridine derivatives have demonstrated cytotoxicity against cancer cell lines, indicating a potential role in cancer therapy .
- Antimicrobial Activity : Similar compounds have been evaluated for their antimicrobial properties, showing effectiveness against various bacterial strains. This suggests that this compound could also possess antimicrobial activity, warranting further investigation .
Comparative Analysis
The following table compares this compound with structurally similar compounds regarding their biological activities:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 6-Chloro-N-methylpyridin-2-amine | Contains a methyl group instead of cyclohexyl | Studied for antimicrobial properties |
| N-Cyclohexyl-N-methylpyridin-2-amine | Lacks chlorine substitution | Potentially less reactive but retains similar activity |
| 5-Chloro-N-methylpyridin-2-amine | Chlorine at position five | Different biological activity profile |
| 4-Chloro-N-cyclohexyl-N-methylpyridin-2-amine | Chlorine at position four | May exhibit different pharmacological properties |
This comparative analysis highlights the unique positioning of chlorine and the presence of cyclohexyl in this compound, which may influence its reactivity and biological interactions differently than its analogs.
Future Research Directions
Given the preliminary findings regarding the biological activity of this compound, future research should focus on:
- Detailed Mechanistic Studies : To identify the specific receptors and pathways affected by this compound.
- In Vivo Studies : To evaluate its efficacy and safety profile in animal models.
- Structure–Activity Relationship (SAR) Studies : To optimize its pharmacological properties through chemical modifications.
Q & A
Q. What are the recommended synthetic routes for 6-chloro-N-cyclohexyl-N-methylpyridin-2-amine, and how can intermediates be optimized?
A multi-step synthesis is typically employed:
Chlorination : Introduce the chloro group at the pyridine C6 position using POCl₃ or PCl₃ under reflux .
Amine functionalization : Perform sequential N-alkylation. First, introduce the cyclohexyl group via Buchwald-Hartwig amination, followed by N-methylation using methyl iodide in the presence of a base (e.g., K₂CO₃) .
Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol to isolate intermediates. Monitor reaction progress via TLC or LC-MS.
Q. How should researchers characterize this compound to confirm its structural identity and purity?
- Single-crystal X-ray diffraction (SCXRD) : Resolve the molecular geometry and confirm substituent positions using SHELXL refinement (e.g., monoclinic space groups like P2/c observed in related chloro-pyridazine derivatives) .
- Spectroscopy :
- ¹H/¹³C NMR : Verify substitution patterns (e.g., cyclohexyl protons at δ 1.2–2.0 ppm; pyridine aromatic protons at δ 6.5–8.5 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₈ClN₂).
- Elemental analysis : Ensure purity (>95%) by matching experimental and theoretical C/H/N percentages.
Advanced Research Questions
Q. How can this compound be leveraged in coordination chemistry, and what catalytic applications are plausible?
- Ligand design : The pyridine nitrogen and amine groups can act as donor sites for transition metals (e.g., Pd, Cu). Synthesize complexes like [Pd(L)Cl₂] and test catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Experimental design :
- Vary reaction conditions (temperature, solvent polarity) to optimize metal-ligand stability.
- Characterize complexes using cyclic voltammetry and UV-Vis spectroscopy to assess redox behavior .
Q. What strategies resolve contradictions between computational and experimental structural data (e.g., bond lengths, angles)?
- Validation steps :
- Cross-check SCXRD data with DFT-optimized geometries (B3LYP/6-31G* basis set).
- Analyze hydrogen-bonding networks (e.g., N–H⋯N interactions in pyridine derivatives) that may distort computational models .
- Use Hirshfeld surface analysis to quantify intermolecular interactions influencing crystal packing .
Q. How can researchers address discrepancies in spectroscopic data during impurity profiling?
- Case example : If ¹H NMR shows unexpected peaks, suspect byproducts like N-oxide derivatives or unreacted intermediates.
- Mitigation :
- Employ 2D NMR (COSY, HSQC) to assign ambiguous signals.
- Use preparative HPLC to isolate impurities and characterize via SCXRD or MS/MS .
Q. What toxicological or biochemical profiling methods are applicable for this compound?
Q. How can crystallographic challenges (e.g., twinning, poor diffraction) be mitigated during structure determination?
Q. What computational approaches are recommended for studying reactivity or supramolecular interactions?
- Reactivity modeling : Perform DFT calculations (Gaussian 09) to map electrophilic/nucleophilic sites (e.g., Fukui indices) on the pyridine ring .
- Docking studies : Simulate binding to biological targets (e.g., kinases) using AutoDock Vina, focusing on the chloro group’s steric effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
